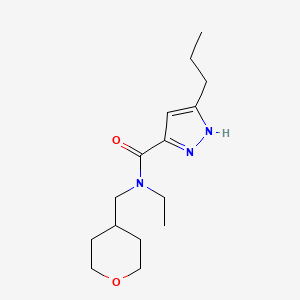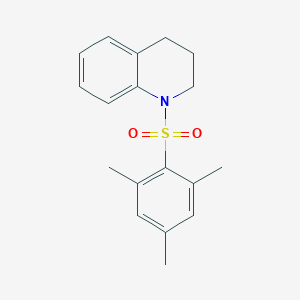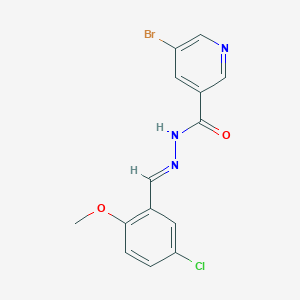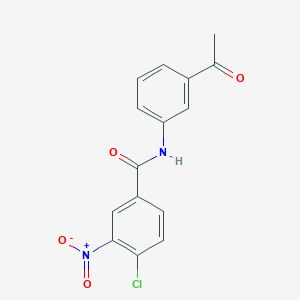![molecular formula C15H13ClN2S B5609219 2-[(3-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5609219.png)
2-[(3-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves reactions of chloronicotinonitrile with various thioureas or other sulfur-containing compounds. For example, the reaction of 2-chloronicotinonitrile with N,N'-dimethylthiourea and tetrahydro-2-pyrimidinethiol leads to secondary cyclizations and the formation of new ring systems, demonstrating the reactivity of chloronicotinonitrile derivatives in synthesizing complex heterocycles (Coppola & Shapiro, 1981).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods and X-ray crystallography. For instance, a compound synthesized from a similar reaction was characterized using X-ray diffraction, revealing intermolecular hydrogen bonds forming dimers and chains (Jie-Xing Zhou, Xiang‐Shan Wang, & D. Shi, 2007). These analyses provide insights into the arrangement of atoms within a molecule and how this influences its properties.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of novel heterocycles with unique properties. For example, the reaction of malononitrile with chlorodimethylsilane in the presence of magnesium and copper(I) cyanide leads to tetrakis(dimethylsilyl)thiophene, showing how different reactants can influence the outcome of synthetic pathways (Kyushin, Matsuura, & Matsumoto, 2006).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure, which can be elucidated using various spectroscopic methods. For example, DFT and AIM studies provide insights into the synthesis, molecular structure, spectroscopic properties, and interactions within molecules, offering a deeper understanding of their stability and reactivity (Singh, Kumar, Tiwari, & Rawat, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure of the compound. For instance, studies on similar compounds reveal how substituents and functional groups influence chemical reactivity and the formation of dimer structures through hydrogen bonding and other intermolecular interactions (Saeed & Parvez, 2005).
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-6-11(2)18-15(14(10)8-17)19-9-12-4-3-5-13(16)7-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMBHCIFVOEMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5609152.png)

![N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5609164.png)
![2-phenyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5609170.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-isopropylphenyl)ethanone](/img/structure/B5609178.png)


![1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5609191.png)
![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B5609198.png)
![3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)
![6,6-dimethyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5609212.png)
![N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5609214.png)